![molecular formula C9H7ClO5 B2505654 2-Chloro-5-methoxyisophthalic acid CAS No. 2228832-98-0](/img/structure/B2505654.png)
2-Chloro-5-methoxyisophthalic acid
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Overview
Description
Scientific Research Applications
Anti-Aβ42 Aggregation Activity
A derivative of isophthalic acid, specifically 2-acetyl-5-hydroxy-6-methoxyisophthalic acid, was found to have significant anti-Aβ42 aggregation activity, suggesting potential applications in Alzheimer's disease research. This compound, isolated from Talaromyces flavus, showed a relative inhibitory rate of 55.01% at a concentration of 100 μmol/mL (He et al., 2017).
Coordination Polymers and Luminescence
5-methoxyisophthalic acid (MeO-H2ip) has been utilized to create coordination polymers with various metals. These polymers demonstrate interesting structural properties and potential applications in luminescence. For instance, a polymer with cadmium showed maximum emission at 375 and 450 nm upon excitation at 320 nm (Li, Ma, & Xu, 2013).
Fluorescence Quenching Studies
Research on derivatives of isophthalic acid, like 5-chloro-2-methoxyphenylboronic acid, has provided insights into fluorescence quenching mechanisms. These studies are significant for understanding the behavior of these compounds under different chemical conditions (Geethanjali, Nagaraja, & Melavanki, 2015).
Chemical Synthesis and Reaction Mechanisms
Isophthalic acid derivatives have been the subject of various synthetic studies, exploring their reaction mechanisms and potential applications in creating new compounds. For example, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been investigated (Pen, 2014).
Metal–Organic Frameworks (MOFs)
5-methoxyisophthalic acid has been used in the construction of metal–organic frameworks (MOFs). These frameworks exhibit diverse structures and properties, including potential applications in magnetism and catalysis (Ma et al., 2010).
Uterine Fibroids Treatment and Luminescence Properties
Research has explored the use of coordination polymers derived from 5-methoxyisophthalic acid in the treatment of uterine fibroids, combined with ultrasound therapy. These compounds also display luminescence properties, which can be significant in various applications (Liu & Shang, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-methoxybenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO5/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCCOFAPFNTMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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